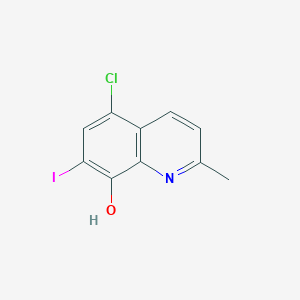

5-Chloro-7-iodo-2-methyl-8-quinolinol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H7ClINO |

|---|---|

Molecular Weight |

319.52 g/mol |

IUPAC Name |

5-chloro-7-iodo-2-methylquinolin-8-ol |

InChI |

InChI=1S/C10H7ClINO/c1-5-2-3-6-7(11)4-8(12)10(14)9(6)13-5/h2-4,14H,1H3 |

InChI Key |

ZZSLFKMNUBUBPO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=CC(=C2O)I)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Derivatization of 5 Chloro 7 Iodo 2 Methyl 8 Quinolinol

Established Synthetic Pathways to 2-Methyl-8-quinolinol Precursors

The foundational precursor for the target compound is 2-methyl-8-quinolinol, also known as 8-hydroxyquinaldine. The synthesis of this precursor and other 8-hydroxyquinoline (B1678124) derivatives is commonly achieved through several classical methods in heterocyclic chemistry.

One of the most prominent methods is the Skraup synthesis . This reaction typically involves the reaction of an aromatic amine with α,β-unsaturated aldehydes or ketones. rroij.com For the synthesis of 2-methyl-8-quinolinol, this would involve the reaction of o-aminophenol with crotonaldehyde (B89634). Another related and widely used method is the Doebner-von Miller reaction , which is a variation of the Skraup synthesis.

The Friedländer synthesis provides an alternative route, which involves the condensation of an o-aminobenzaldehyde or o-aminoacetophenone with a compound containing a reactive α-methylene group, such as a ketone or aldehyde. rroij.com

A patent describes a method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol through reduction, cyclization, and amino substitution. google.com Specifically, the Doebner-Miller reaction using phosphotungstic acid as a catalyst has been reported to produce 2-methyl-8-hydroxyquinoline from o-chloroaniline and crotonaldehyde in good yields. google.com

These established pathways provide reliable and scalable methods for the production of the 2-methyl-8-quinolinol core structure, which is essential for the subsequent halogenation steps.

Regioselective Halogenation Strategies for C-5 and C-7 Positions in 8-Hydroxyquinolines

The introduction of halogen atoms at the C-5 and C-7 positions of the 8-hydroxyquinoline ring is a critical step in the synthesis of 5-Chloro-7-iodo-2-methyl-8-quinolinol. The hydroxyl group at the C-8 position is an activating group, directing electrophilic substitution to the ortho (C-7) and para (C-5) positions.

Direct halogenation of 8-hydroxyquinolines is a common strategy. For instance, 5,7-dibromo-8-hydroxyquinoline can be synthesized in excellent yield by reacting 8-hydroxyquinoline with two equivalents of bromine in chloroform. nih.gov Similarly, direct iodination can be employed to introduce iodine at these positions.

Recent advancements have focused on developing more controlled and regioselective halogenation methods. A metal-free protocol has been established for the C5-H halogenation of 8-substituted quinoline (B57606) derivatives using trihaloisocyanuric acid as the halogen source. rsc.orgrsc.org This method is operationally simple, proceeds at room temperature, and demonstrates high regioselectivity for the C-5 position. rsc.orgrsc.org

Furthermore, a catalyst-free method for the C5, C7-dihalogenation of 8-hydroxyquinolines has been developed based on the in situ formation of O-acyl 8-hydroxyquinolines. dntb.gov.uaresearchgate.net By modifying the reaction conditions to use pre-formed O-acylated 8-hydroxyquinolines in the presence of AlCl₃, the electrophilic halogenation can be tuned to selectively occur at the C-5 position. dntb.gov.uaresearchgate.net

For the synthesis of 5-Chloro-7-iodo-8-quinolinol, a related compound, direct iodination of 5-fluoro-8-hydroxyquinoline has been reported. acs.org This suggests that a sequential halogenation approach, where chlorination is followed by iodination or vice versa, on the 2-methyl-8-quinolinol precursor is a viable strategy.

The choice of halogenating agent and reaction conditions is crucial for controlling the regioselectivity and preventing the formation of undesired by-products.

Advanced Derivatization and Analog Synthesis of this compound and Related Compounds

Following the synthesis of the core this compound structure, further derivatization can be performed to create a library of analogs with potentially enhanced or modified properties. These modifications can target the hydroxyl group, the methyl group, or involve further substitution on the quinoline ring.

Derivatization of the Hydroxyl Group: The phenolic hydroxyl group at the C-8 position is a key site for derivatization. It can be converted to ethers or esters to modulate the compound's solubility, lipophilicity, and metal-chelating properties. For example, 8-hydroxyquinoline derivatives can be converted to their corresponding 8-methoxyquinoline (B1362559) analogs using methyl iodide and potassium carbonate. bsu.edu

Modification of the Methyl Group: The methyl group at the C-2 position can also be a site for further chemical transformation. For instance, condensation reactions between the C-2 methyl group of protected 8-hydroxyquinolines and various aromatic aldehydes can be carried out to synthesize styrylquinoline derivatives. nih.gov

Substitution on the Quinoline Ring: Advanced cross-coupling reactions, such as the Suzuki-Miyaura cross-coupling, can be employed to introduce new substituents at the halogenated C-5 and C-7 positions. scispace.com This allows for the synthesis of a wide array of aryl-substituted 8-hydroxyquinoline derivatives. scispace.com

Hybrid Molecule Synthesis: The 8-hydroxyquinoline scaffold can be hybridized with other bioactive molecules to create multifunctional compounds. For example, a hybrid of 5-chloro-8-hydroxyquinoline (B194070) and the antibiotic ciprofloxacin (B1669076) has been synthesized via the Mannich reaction. nih.gov

These advanced derivatization strategies enable the systematic exploration of the structure-activity relationships of this compound and its analogs.

Exploration of By-product Formation and Control in Halogenation Processes

During the halogenation of 8-hydroxyquinolines, the formation of by-products is a significant concern that can affect the yield and purity of the desired product. The primary challenge lies in controlling the regioselectivity of the halogenation and preventing over-halogenation.

Common By-products:

Monohalogenated isomers: Depending on the reaction conditions, a mixture of 5-halo- and 7-halo-8-hydroxyquinolines can be formed.

Dihalogenated isomers: If the reaction is not carefully controlled, dihalogenation can occur, leading to the formation of 5,7-dihalo-8-hydroxyquinolines when only a monohalogenated product is desired.

Over-halogenated products: In some cases, halogenation can occur at other positions on the quinoline ring, although this is less common due to the directing effect of the hydroxyl group.

Strategies for Control:

Stoichiometry of Halogenating Agent: Careful control of the molar ratio of the halogenating agent to the 8-hydroxyquinoline substrate is crucial to minimize over-halogenation.

Reaction Temperature and Time: Lowering the reaction temperature and monitoring the reaction progress can help to prevent the formation of undesired by-products.

Protecting Groups: The use of protecting groups for the hydroxyl function can alter the electronic properties of the ring and influence the regioselectivity of halogenation. As mentioned earlier, in situ or pre-formed O-acyl protecting groups have been shown to enable selective C-5 halogenation. dntb.gov.uaresearchgate.net

Choice of Solvent and Catalyst: The solvent and catalyst system can significantly impact the outcome of the halogenation reaction. For example, the use of specific catalysts can enhance the regioselectivity for a particular position.

By carefully optimizing these reaction parameters, the formation of by-products can be minimized, leading to a more efficient and selective synthesis of this compound.

Advanced Spectroscopic and Structural Elucidation Studies of 5 Chloro 7 Iodo 2 Methyl 8 Quinolinol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation

¹H NMR Spectroscopy:

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons and the methyl group. The methyl group at the C2 position is expected to appear as a singlet in the upfield region, typically around 2.7 ppm. chemicalbook.com The protons on the pyridine (B92270) ring (H3 and H4) and the benzene (B151609) ring (H6) will be influenced by the neighboring substituents. The introduction of a chlorine atom at C5 and an iodine atom at C7 will cause significant downfield shifts for the remaining proton at C6 due to their electron-withdrawing inductive effects. The hydroxyl proton at C8 will likely appear as a broad singlet, with its chemical shift being dependent on the solvent and concentration.

Expected ¹H NMR Chemical Shifts for 5-Chloro-7-iodo-2-methyl-8-quinolinol

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -CH₃ (at C2) | ~2.7 | Singlet |

| H3 | ~7.3 | Doublet |

| H4 | ~8.0 | Doublet |

| H6 | ~7.8 | Singlet |

Note: These are predicted values based on analogs and substituent effects.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum will provide information on the carbon framework. The carbon atoms directly attached to the electronegative chlorine, iodine, oxygen, and nitrogen atoms (C5, C7, C8, and C2/C8a respectively) are expected to be the most deshielded and appear at lower fields. The methyl carbon will be found at the highest field. Computational studies on similar quinoline (B57606) derivatives, often employing methods like Density Functional Theory (DFT) at the B3LYP level, have shown good correlation between calculated and experimental chemical shifts, aiding in the precise assignment of carbon signals. tsijournals.comresearchgate.net

Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| -CH₃ (at C2) | 20-25 |

| C2 | 155-160 |

| C3 | 120-125 |

| C4 | 135-140 |

| C4a | 138-142 |

| C5 | 125-130 |

| C6 | 128-133 |

| C7 | 95-100 |

| C8 | 150-155 |

Note: These are predicted ranges based on analogs and known substituent chemical shift effects.

Mass Spectrometry (MS) Applications in Compound Characterization and Research Metabolite Identification

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

For this compound (C₁₀H₇ClINO), the molecular ion peak ([M]⁺) would be expected at an m/z corresponding to its monoisotopic mass. The presence of chlorine will result in a characteristic isotopic pattern for the molecular ion, with an [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak.

Fragmentation of the parent ion would likely proceed through pathways common to quinoline derivatives. Key fragmentation events could include the loss of the methyl group (M-15), loss of a chlorine radical (M-35), and loss of an iodine radical (M-127). The fragmentation of the quinoline ring itself can also lead to a series of characteristic smaller ions. High-resolution mass spectrometry (HRMS) would be invaluable for confirming the elemental composition of the parent ion and its fragments.

While no specific research metabolites of this compound have been documented in the reviewed literature, MS is the primary technique used for such studies. In a research context, if this compound were metabolized, one might expect modifications such as hydroxylation of the aromatic rings, oxidation of the methyl group, or conjugation with moieties like glucuronic acid or sulfate (B86663). These metabolic transformations would be identified by the characteristic mass shifts in the resulting metabolites compared to the parent compound.

Predicted Key Mass Spectrometry Fragments

| Fragment | Description |

|---|---|

| [M]⁺ | Molecular Ion |

| [M-CH₃]⁺ | Loss of a methyl radical |

| [M-Cl]⁺ | Loss of a chlorine radical |

| [M-I]⁺ | Loss of an iodine radical |

Note: The relative abundances of these fragments would depend on the ionization technique and energy.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Interactions in Research

Infrared (IR) Spectroscopy:

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a fingerprint of the functional groups present. The IR spectrum of this compound is expected to be complex, but key absorptions can be predicted. A broad absorption band in the region of 3200-3600 cm⁻¹ would be characteristic of the O-H stretching vibration of the hydroxyl group. C-H stretching vibrations of the aromatic ring and the methyl group would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C and C=N stretching vibrations of the quinoline ring system are expected in the 1500-1650 cm⁻¹ region. The C-O stretching vibration will likely be observed around 1200 cm⁻¹. The C-Cl and C-I stretching vibrations will appear at lower frequencies, typically below 800 cm⁻¹. mdpi.comnih.gov

Key Predicted IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| O-H stretch | 3200-3600 (broad) |

| Aromatic C-H stretch | 3000-3100 |

| Aliphatic C-H stretch | 2850-2960 |

| C=C and C=N stretch | 1500-1650 |

| C-O stretch | ~1200 |

| C-Cl stretch | < 800 |

Note: These are characteristic regions for the specified functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy:

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. Quinoline and its derivatives are known to exhibit strong UV absorption due to π→π* transitions within the aromatic system. researchgate.net The spectrum of this compound in a solvent like ethanol (B145695) or methanol (B129727) is expected to show multiple absorption bands. The substitution pattern, including the auxochromic -OH group and the halogen atoms, will influence the position and intensity of these bands (λ_max). The presence of the hydroxyl group and the extended conjugation of the quinoline system are likely to shift the absorption maxima to longer wavelengths compared to unsubstituted quinoline.

Computational Spectroscopy for Prediction and Validation of Spectra

In the absence of extensive experimental data, computational methods, particularly DFT, serve as a powerful tool for predicting and validating spectroscopic properties. tsijournals.comresearchgate.net For this compound, quantum chemical calculations can be employed to predict its ¹H and ¹³C NMR chemical shifts, vibrational frequencies (IR), and electronic transitions (UV-Vis).

Theoretical calculations of NMR chemical shifts are typically performed using the Gauge-Independent Atomic Orbital (GIAO) method. tsijournals.com By optimizing the molecular geometry and then calculating the magnetic shielding tensors, a theoretical NMR spectrum can be generated. These calculated shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), often show excellent agreement with experimental values and can be crucial for resolving ambiguities in spectral assignments. mdpi.com

Similarly, DFT calculations can predict the vibrational frequencies that correspond to the bands observed in an IR spectrum. While calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation, they can be scaled to provide a highly accurate prediction of the spectrum. This allows for a detailed assignment of the observed vibrational modes to specific bond stretches, bends, and torsions within the molecule.

Coordination Chemistry and Metal Complexation Research of 5 Chloro 7 Iodo 2 Methyl 8 Quinolinol

Chelation Properties and Metal-Binding Affinity of 8-Hydroxyquinoline (B1678124) Ligands

8-Hydroxyquinoline (also known as oxine) is distinguished among the seven isomeric monohydroxyquinolines by its unique capacity to form chelate complexes with divalent metal ions. nih.gov This ability is a direct consequence of the proximity of the hydroxyl group at the C-8 position to the nitrogen atom in the quinoline (B57606) ring. rroij.com The formation of a metal complex enhances the molecule's lipophilicity, a critical factor in its chemical applications. tandfonline.com

The affinity of 8-HQ derivatives for specific metal ions can be modulated by introducing various substituents onto the quinoline ring. These modifications alter the electronic properties and steric environment of the ligand, thereby influencing the stability of the resulting metal complexes. For instance, electron-withdrawing groups like chlorine and iodine, as seen in 5-chloro-7-iodo-8-quinolinol (clioquinol), and electron-donating groups like the methyl group in 5-chloro-7-iodo-2-methyl-8-quinolinol, can fine-tune the basicity of the donor atoms and thus the metal-ligand bond strength. mcmaster.ca Clioquinol (B1669181), for example, has shown a notable selectivity as a chelator for zinc (Zn²⁺) and copper (Cu²⁺) ions. rroij.comscispace.com The interaction with metal ions often leads to a significant increase in the fluorescence of the 8-HQ ligand, a phenomenon attributed to increased molecular rigidity upon chelation, which is utilized in the development of fluorescent chemosensors. rroij.com

Table 1: General Chelation Properties of 8-Hydroxyquinoline Ligands

| Property | Description | Source(s) |

|---|---|---|

| Coordination Mode | Bidentate, binding through the hydroxyl oxygen and quinoline nitrogen. | nih.govscirp.org |

| Metals Chelated | Forms complexes with a wide variety of metal ions including Cu²⁺, Zn²⁺, Fe³⁺, Al³⁺, Ni²⁺, Co²⁺, Mn²⁺, Mg²⁺, Cd²⁺, and Hg²⁺. | rroij.comresearchgate.net |

| Stoichiometry | Commonly forms complexes with a 1:2 metal-to-ligand ratio (ML₂), but 1:1 (ML) species are also observed. | scirp.orgscirp.orgacs.org |

| Influence of Substituents | Ring substituents (e.g., halogens, alkyl groups) modify the ligand's basicity and steric properties, affecting metal-binding affinity and the stability of the complex. | mcmaster.ca |

| Effect of Chelation | Increases the lipophilicity and fluorescence of the molecule. The formation of the complex is often responsible for the compound's enhanced chemical activity. | rroij.comtandfonline.com |

Synthesis and Characterization of Metal Complexes Involving 5-Chloro-7-iodo-8-quinolinol and its 2-Methyl Analogue

The synthesis of metal complexes with 8-hydroxyquinoline derivatives is typically straightforward. A common method involves reacting a metal salt with the ligand in a suitable solvent, often an alcohol or a mixed aqueous-organic medium. scirp.orgresearchgate.net For 5-chloro-7-iodo-8-quinolinol (CIQH), complexes with a range of metals such as V(II), UO₂(II), Cd(II), Ni(II), Cu(II), Zn(II), and Hg(II) have been synthesized. researchgate.net The resulting complexes are often solid precipitates that can be isolated by filtration. isca.me The stoichiometry is frequently found to be 1:2 (metal:ligand), leading to complexes with either square planar or octahedral geometries, with the latter often involving the coordination of water molecules to satisfy the metal's coordination sphere. scirp.orgscirp.org

Characterization of these complexes relies on a suite of analytical techniques. Elemental analysis is used to confirm the stoichiometric ratio of metal to ligand. researchgate.netisca.me Infrared (IR) spectroscopy is crucial for verifying the coordination of the ligand to the metal ion. Key spectral changes include a shift or disappearance of the O-H stretching vibration of the free ligand and a shift in the C=N stretching frequency, indicating the involvement of both the hydroxyl oxygen and the ring nitrogen in chelation. scirp.orgisca.me Electronic (UV-Vis) spectroscopy provides information about the electronic transitions within the complex and helps elucidate its geometry. scirp.orgresearchgate.net Magnetic susceptibility measurements are employed to determine the magnetic moment of the complex, which can further confirm the geometry and the oxidation state of the central metal ion. researchgate.netisca.me

Table 2: Synthesis and Characterization of Metal Complexes with 5-Chloro-7-iodo-8-quinolinol (CIQH)

| Metal Ion | Proposed Geometry | Characterization Methods | Key Findings | Source(s) |

|---|---|---|---|---|

| Cu(II) | Distorted Octahedral | Elemental Analysis, IR & UV-Vis Spectroscopy, Magnetic Susceptibility | Bidentate coordination via quinoline nitrogen and hydroxyl oxygen. | researchgate.net |

| Ni(II) | Octahedral | Elemental Analysis, IR & UV-Vis Spectroscopy, Magnetic Susceptibility | Bidentate coordination. | researchgate.net |

| Zn(II) | Not specified | Elemental Analysis, IR & UV-Vis Spectroscopy | Bidentate coordination. | researchgate.net |

| Cd(II) | Not specified | Elemental Analysis, IR & UV-Vis Spectroscopy | Bidentate coordination. | researchgate.net |

| Hg(II) | Not specified | Elemental Analysis, IR & UV-Vis Spectroscopy | Bidentate coordination. | researchgate.net |

| V(II) | Not specified | Elemental Analysis, IR & UV-Vis Spectroscopy | Bidentate coordination. | researchgate.net |

| UO₂(II) | Not specified | Elemental Analysis, IR & UV-Vis Spectroscopy | Bidentate coordination. | researchgate.net |

Influence of Metal Complexation on Molecular Reactivity and Stability in Research Environments

The complexation of a metal ion by an 8-hydroxyquinoline ligand profoundly alters the molecule's chemical properties, including its reactivity and stability. One of the most significant changes is the increase in the lipophilic character of the molecule, which can facilitate its transport and interaction within non-aqueous research environments. tandfonline.com

The stability of the resulting metal complex is a critical parameter governed by both the nature of the metal ion and the specific substituents on the ligand. The Irving-Williams series, which describes the relative stabilities of complexes with divalent metal ions, is generally followed. For instance, the stability constants for clioquinol complexes have been shown to follow the order Cu²⁺ > Zn²⁺ > Mn²⁺ > Mg²⁺ > Ca²⁺. researchgate.net This inherent stability is crucial for the integrity of the complex in various chemical systems. Furthermore, the act of complexation can potentiate the chemical reactivity of the ligand. For example, the formation of redox-active copper complexes with 8-HQ derivatives can induce oxidative stress through the generation of reactive oxygen species (ROS), a mechanism explored in various research contexts. nih.gov The stability of these complexes is also dependent on environmental factors such as the solvent composition. mcmaster.ca

Table 3: Stability Constants of Divalent Metal Complexes with Clioquinol

| Metal Ion | Order of Stability | Source(s) |

|---|---|---|

| Cu²⁺ | 1 | researchgate.net |

| Zn²⁺ | 2 | researchgate.net |

| Mn²⁺ | 3 | researchgate.net |

| Mg²⁺ | 4 | researchgate.net |

| Ca²⁺ | 5 | researchgate.net |

Ligand-Metal Interactions and Speciation Studies in Solution

Understanding the behavior of metal-ligand complexes in solution requires speciation studies, which identify the different complex species present and their equilibrium distribution under specific conditions, such as varying pH. nih.gov For 8-hydroxyquinoline derivatives, the solution chemistry can be intricate, often involving an equilibrium between the free ligand, the metal ion, and various complexed forms. mdpi.com

Table 4: Example of Metal-Ligand Speciation in Solution for an 8-Hydroxyquinoline Derivative

| Species | Description | Conditions for Formation | Source(s) |

|---|---|---|---|

| [M(L)]⁺ | Mono-ligand complex | Typically forms at lower pH or with a 1:1 metal-to-ligand ratio. | nih.govmdpi.com |

| [M(L)₂] | Bis-ligand complex | Becomes the dominant species as pH increases or with excess ligand. | acs.orgnih.govmdpi.com |

| [M(L)(OH)] | Hydroxo complex | Forms at neutral to basic pH as hydroxide (B78521) ions compete for coordination sites. | nih.gov |

| [M(L)(OH)₂]⁻ | Dihydroxo complex | Forms at higher pH values. | nih.gov |

Table 5: List of Mentioned Chemical Compounds

| Compound Name | Synonym(s) |

|---|---|

| This compound | - |

| 8-Hydroxyquinoline | 8-HQ, Oxine, 8-Quinolinol |

| 5-Chloro-7-iodo-8-quinolinol | Clioquinol, CIQH |

| Copper | Cu, Cu²⁺ |

| Zinc | Zn, Zn²⁺ |

| Gallium | Ga, Ga³⁺ |

| Vanadium | V, V(II) |

| Uranyl | UO₂²⁺ |

| Cadmium | Cd, Cd²⁺ |

| Nickel | Ni, Ni²⁺ |

| Mercury | Hg, Hg²⁺ |

| Manganese | Mn, Mn²⁺ |

| Magnesium | Mg, Mg²⁺ |

| Calcium | Ca, Ca²⁺ |

| Iron | Fe, Fe³⁺ |

| Aluminum | Al, Al³⁺ |

Structure Activity Relationship Sar Investigations of 5 Chloro 7 Iodo 2 Methyl 8 Quinolinol Analogues

Influence of Halogen Substituents at C-5 and C-7 on Biological Activities of 8-Quinolinols

The presence and nature of halogen substituents at the C-5 and C-7 positions of the 8-quinolinol scaffold are critical determinants of biological activity. Halogenation, particularly with chlorine and iodine, significantly impacts the lipophilicity and electronic properties of the molecule, which in turn affects cell membrane permeability and interaction with biological targets.

Research into organoruthenium complexes with 5,7-dihalido-8-hydroxyquinoline ligands has shown that varying the halide substituents (e.g., dichloro vs. diiodo) has a minor impact on their cytotoxic activity against cancer cells, suggesting that the core activity is driven by the 8-hydroxyquinoline (B1678124) ligand itself. acs.org However, the substitution pattern does influence the chemical shifts in NMR spectra, indicating an alteration of the electronic environment of the molecule. acs.org The introduction of multiple halogen atoms, as seen in derivatives like 5,7-dichloro-8-hydroxyquinoline, has been associated with enhanced biological activity, which is attributed to a combination of increased lipophilicity and the molecule's metal-chelating ability. researchgate.net

The following table summarizes the influence of different halogenation patterns on the biological activities of 8-quinolinols based on various research findings.

| Compound | Substituents (C-5, C-7) | Observed Biological Activities |

| 5-Chloro-8-hydroxyquinoline (B194070) | Chloro, Hydrogen | Anticancer |

| 5-Chloro-7-iodo-8-hydroxyquinoline | Chloro, Iodo | Antimicrobial, Antifungal, Anticancer, Neuroprotective |

| 5,7-Dichloro-8-hydroxyquinoline | Chloro, Chloro | Antiviral, Antimicrobial |

| 5,7-Diiodo-8-hydroxyquinoline | Iodo, Iodo | Antineurodegenerative |

Significance of the Methyl Group at C-2 on Molecular Properties and Research Outcomes, including Comparative Studies

The addition of a methyl group at the C-2 position of the 8-quinolinol ring introduces significant steric and electronic changes that can modulate the molecule's biological profile. This substitution can influence the compound's conformation, its ability to chelate metal ions, and its interaction with target enzymes or receptors.

In studies comparing 2-methyl-8-quinolinol with its non-methylated counterpart, 8-hydroxyquinoline, it was found that the position of the hydroxyl group was determinant for anti-intestinal bacterial activity, whereas the methyl group was not. nih.gov However, the C-2 methyl group can influence other properties. For example, 2-Methyl-8-quinolinol is noted for its fungicidal properties and its use as a ligand in preparing metal complexes. sigmaaldrich.com

The presence of the C-2 methyl group can create steric hindrance that may affect the geometry and stability of the metal complexes formed by the 8-hydroxyl and quinoline (B57606) nitrogen atoms. This can alter the redox potential and lipophilicity of the resulting complex, thereby influencing its biological activity and mechanism of action. Comparative studies between 5-Chloro-7-iodo-2-methyl-8-quinolinol and 5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol) are essential to delineate the precise role of the C-2 methyl group. While direct comparative biological data is sparse in the provided results, the established fungicidal properties of 2-methyl-8-quinolinol suggest this substitution could enhance antifungal efficacy. sigmaaldrich.com

| Compound | C-2 Substituent | Key Properties / Activities |

| 8-Hydroxyquinoline | Hydrogen | Broad antimicrobial, chelating agent |

| 2-Methyl-8-quinolinol | Methyl | Fungicidal, ligand for metal complexes |

| 5-Chloro-7-iodo-8-hydroxyquinoline | Hydrogen | Antimicrobial, antifungal, anticancer |

| This compound | Methyl | Expected modulation of chelation and biological activity |

Role of the 8-Hydroxyl Group in Chelation and Biological Effects

The 8-hydroxyl group is arguably the most critical functional group for the characteristic biological activities of the 8-quinolinol class of compounds. Its proximity to the nitrogen atom at position 1 allows for the formation of stable five-membered chelate rings with a wide variety of metal ions, including copper, zinc, iron, and aluminum. nih.govrroij.com This metal-chelating ability is central to the mechanism of action for many of its biological effects. nih.govresearchgate.net

8-Hydroxyquinoline is the only one of its seven isomeric monohydroxyquinolines capable of forming such chelate complexes with divalent metal ions. nih.govdovepress.com The chelation process involves the displacement of the hydroxyl proton and the formation of coordinate bonds between the metal ion and both the hydroxyl oxygen and the quinoline nitrogen. rroij.com This complex formation alters the physicochemical properties of the 8-quinolinol molecule. For instance, while 8-hydroxyquinoline itself is weakly fluorescent, its metal complexes often exhibit strong fluorescence, a property utilized in analytical chemistry for metal ion detection. rroij.com

The biological consequences of this chelation are profound. The formed metal-8-hydroxyquinolinate complexes can have different lipophilicity and redox properties compared to the free ligand or metal ion alone. This can facilitate the transport of metal ions across cell membranes, disrupting cellular metal homeostasis. researchgate.net The anticancer and antineurodegenerative effects of compounds like clioquinol (B1669181) are often attributed to their ability to modulate the concentration and distribution of cellular metal ions like copper and zinc. researchgate.netdovepress.com The antimicrobial activity is also linked to this chelating property, which can inhibit metal-dependent enzymes essential for microbial survival. researchgate.net

Comparative SAR with Non-2-methylated Halogenated 8-Quinolinols (e.g., 5-Chloro-7-iodo-8-hydroxyquinoline)

A comparative structure-activity relationship analysis between 2-methylated and non-2-methylated halogenated 8-quinolinols, such as this compound and 5-Chloro-7-iodo-8-hydroxyquinoline (clioquinol), highlights the subtle yet important role of the C-2 methyl group. Clioquinol has been extensively studied and exhibits a broad spectrum of activities, including antifungal, antimicrobial, anticancer, and neuroprotective effects. mdpi.comnih.govsigmaaldrich.com

The primary structure of clioquinol, with halogens at C-5 and C-7, confers high lipophilicity and potent biological activity. Its mechanism is often linked to its function as a metal-binding agent, or ionophore, that disrupts cellular metal ion balance. sigmaaldrich.com For example, it has been shown to inhibit nerve growth factor-induced RNA synthesis and to have complex effects on DNA and protein synthesis. nih.govnih.gov

The addition of a methyl group at the C-2 position in this compound would be expected to modify these properties. The methyl group's electron-donating nature could influence the pKa of the quinoline nitrogen and the 8-hydroxyl group, potentially altering the stability and formation constants of its metal chelates. Furthermore, the steric bulk of the methyl group could influence how the molecule docks with biological targets, such as enzymes or receptors. While a SAR study indicated that the methyl group on the quinoline ring did not give rise to growth inhibitory activity against intestinal bacteria, its impact on other activities like antifungal or anticancer efficacy requires more direct comparative investigation. dovepress.com

| Feature | 5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol) | This compound |

| Structure | No substituent at C-2 | Methyl group at C-2 |

| Known Activities | Antimicrobial, antifungal, anticancer, antineurodegenerative. mdpi.comsigmaaldrich.com | Fungicidal properties noted for the 2-methyl-8-quinolinol parent compound. sigmaaldrich.com |

| Mechanism | Metal ionophore, disrupts metal homeostasis, inhibits various cellular processes. nih.govsigmaaldrich.com | Expected to retain metal chelation; steric and electronic properties of metal complexes are likely altered. |

| SAR Implication | Halogenation at C-5/C-7 and the 8-OH group are key for activity. | The C-2 methyl group likely modulates the potency and specificity of the parent compound's activities. |

Mechanistic Research of Biological Activities in Preclinical Models

Research on Metal Ion Homeostasis Modulation and Ionophore Activity

The 8-hydroxyquinoline (B1678124) scaffold is renowned for its metal-binding capabilities, and compounds in this class are recognized as potent chelators and ionophores that can disrupt metal ion homeostasis. researchgate.net

Research has demonstrated that 5-Chloro-7-iodo-8-quinolinol forms complexes with a variety of divalent metal ions. researchgate.net It acts as a bidentate ligand, coordinating with metal ions through the quinoline (B57606) ring's nitrogen and the hydroxyl oxygen. researchgate.net This chelating property is fundamental to its ionophore activity, where it forms lipophilic complexes with metal ions, enabling their transport across biological membranes. A study in mice showed that oral administration of Clioquinol (B1669181) along with Nickel (Ni²⁺) resulted in increased tissue levels of the metal compared to the administration of Ni²⁺ alone, demonstrating its ability to facilitate gastrointestinal absorption. scilit.com This suggests the compound shuttles metal ions into cells, thereby altering their intracellular concentration.

The interaction with zinc is particularly well-documented. Clioquinol has been utilized in fluorescence microscopy to analyze intracellular free zinc ions, highlighting its role as a zinc ionophore. alkalisci.comscientificlabs.co.uk By transporting zinc across cell membranes, it can modulate the activity of zinc-dependent enzymes and signaling pathways. Similarly, it is known to chelate and interact with copper(II) and iron(III), metals crucial for various cellular processes, including redox cycling. researchgate.net

| Metal Ion | Observed Interaction / Activity | Reference Compound |

|---|---|---|

| Zinc (Zn²⁺) | Acts as an ionophore, used to analyze intracellular free zinc. | 5-Chloro-7-iodo-8-quinolinol |

| Copper (Cu²⁺) | Forms stable complexes; chelating activity studied. | 5-Chloro-7-iodo-8-quinolinol |

| Nickel (Ni²⁺) | Forms lipophilic complexes, facilitating uptake across the gastrointestinal tract in mice. | 5-Chloro-7-iodo-8-quinolinol |

| Iron (Fe³⁺) | Forms stable complexes. | 5-Chloro-7-iodo-8-quinolinol |

| Cobalt (Co²⁺) | Forms complexes with high cytotoxicity in cancer cell models. | 5,7-dihalo-2-methyl-8-quinolinol derivatives |

Investigations into Enzyme Inhibition Mechanisms (e.g., Telomerase, Type III Secretion Systems)

The ability of 5-Chloro-7-iodo-2-methyl-8-quinolinol and its analogs to modulate biological systems extends to the direct inhibition of key enzymes.

In the context of anticancer research, metal complexes of halogenated 8-quinolinols have shown promise as enzyme inhibitors. A study investigating novel cobalt(II) complexes, which included ligands such as 5,7-dichloro-2-methyl-8-quinolinol, identified them as potent anticancer agents. nih.govacs.org Mechanistic investigations revealed that the most active of these complexes targeted and inhibited telomerase, an enzyme critical for cancer cell immortality. acs.org

Furthermore, the analog Clioquinol has been identified as a novel proteasome inhibitor. The proteasome is a critical cellular complex responsible for degrading unnecessary or damaged proteins, and its inhibition is a validated strategy in cancer therapy. The anticancer activity of Clioquinol is attributed, in part, to this copper-dependent and -independent inhibition of proteasome activity. While direct research into the inhibition of Type III Secretion Systems by this compound is not prominent, the broad antimicrobial profile of 8-hydroxyquinolines suggests that enzyme inhibition is a plausible mechanism of action.

Research on DNA and Protein Interaction Mechanisms

Preclinical studies have shown that 5-Chloro-7-iodo-8-quinolinol can significantly interfere with the synthesis of essential macromolecules. Research using organ cultures of neonatal rat superior cervical ganglia demonstrated that Clioquinol dose-dependently inhibits both DNA and protein synthesis. nih.gov A subsequent study confirmed these findings, showing that a 10 µM concentration of Clioquinol completely inhibited DNA and protein synthesis. nih.gov

The same studies also revealed a nuanced interaction with RNA synthesis. While Clioquinol alone had little effect on basal RNA synthesis, it effectively abolished the stimulation of RNA synthesis induced by nerve growth factor (NGF). nih.govnih.gov This suggests an interference with specific signaling pathways that regulate gene transcription. The study noted that the inhibitory effects were not primarily due to its metal-chelating properties but were linked to the hydrophobicity of the 8-hydroxyquinoline derivative structure. nih.gov

| Macromolecule | Observed Effect in Preclinical Models | Model System | Reference Compound |

|---|---|---|---|

| DNA | Dose-dependent inhibition of biosynthesis. | Neonatal Rat Superior Cervical Ganglia | 5-Chloro-7-iodo-8-quinolinol |

| Protein | Dose-dependent inhibition of biosynthesis. | Neonatal Rat Superior Cervical Ganglia | 5-Chloro-7-iodo-8-quinolinol |

| RNA | Abolished NGF-induced stimulation of RNA biosynthesis. | Neonatal Rat Superior Cervical Ganglia | 5-Chloro-7-iodo-8-quinolinol |

Cellular Pathway Modulation Studies in Research Models (e.g., Apoptosis Induction, Cell Cycle Arrest, Oxidative Stress Generation, Mitochondrial Dysfunction)

Research into cobalt(II) complexes of 5,7-dihalo-2-methyl-8-quinolinol derivatives has provided significant insight into their ability to modulate cellular pathways, particularly in cancer cells. acs.org These complexes exhibited potent cytotoxicity against HeLa (cervical cancer) cells, with one complex, Co7, being approximately 300 times more cytotoxic than the conventional chemotherapy drug cisplatin. acs.org

The high cytotoxicity suggests the induction of programmed cell death, or apoptosis. Further investigation into the mechanism showed that these cobalt complexes could alter intracellular signaling. Specifically, treatment of HeLa cells with the complexes led to a significant increase in the intracellular calcium [Ca²⁺] levels. acs.org Dysregulation of calcium homeostasis is a known trigger for both apoptosis and other forms of cell death, and it is often linked to mitochondrial dysfunction and the generation of oxidative stress. The study also noted that the cobalt complexes accumulated to a high extent within the nuclear fraction of the cancer cells, which is consistent with their ability to interact with nuclear components like telomerase. acs.org

| Cellular Pathway / Process | Research Finding | Model System | Reference Compound |

|---|---|---|---|

| Cytotoxicity / Apoptosis Induction | Exhibited potent cytotoxicity against cancer cells, far exceeding that of cisplatin, suggesting induction of cell death pathways. | HeLa (cervical cancer) cells | Cobalt(II) complexes of 5,7-dihalo-2-methyl-8-quinolinol |

| Calcium Homeostasis | Significantly increased intracellular calcium [Ca²⁺] levels in treated cells. | HeLa cells | Cobalt(II) complexes of 5,7-dihalo-2-methyl-8-quinolinol |

| Cellular Uptake | Demonstrated high cellular uptake and accumulation in the nuclear fraction. | HeLa cells | Cobalt(II) complexes of 5,7-dihalo-2-methyl-8-quinolinol |

Membrane-Active Agent Research in Microbial Contexts

The 8-hydroxyquinoline class of compounds, including Clioquinol, is well-established for its antimicrobial, antifungal, and antiprotozoal activities. solubilityofthings.com This broad activity spectrum implies a mechanism that targets fundamental structures in microorganisms, such as the cell membrane.

In a study aimed at developing novel antifungal materials, Clioquinol was incorporated into electrospun fibers. mdpi.com These Clioquinol-loaded materials were highly effective at inhibiting the growth of pathogenic fungi (Phaeomoniella chlamydospora and Phaeoacremonium aleophilum) associated with grapevine disease. mdpi.com While the precise mechanism was not elucidated, the inhibition of fungal growth often involves disruption of the cell membrane's integrity or function.

Furthermore, research on the related compound 5,7-dichloro-2-methyl-8-hydroxyquinoline has explored its interaction with ionic micelles. nih.gov Micelles are used in research to mimic the lipid environment of a cell membrane. The study of how the compound partitions between an aqueous phase and a micellar "pseudophase" provides information on its lipophilicity and potential to embed within or traverse a cell membrane. nih.gov This affinity for membrane-like environments supports the hypothesis that its antimicrobial effects are, at least in part, due to its activity at the microbial cell membrane.

Preclinical Research Applications of 5 Chloro 7 Iodo 2 Methyl 8 Quinolinol and Derivatives

Antimicrobial Research Studies

The antimicrobial properties of 8-hydroxyquinoline (B1678124) derivatives have long been recognized, with research highlighting their efficacy against a broad spectrum of bacteria and fungi. The introduction of halogen and methyl groups to the quinoline (B57606) scaffold has been a key strategy in the development of analogues with enhanced potency.

Halogenated 8-hydroxyquinolines have demonstrated significant in vitro antibacterial activity against a range of pathogens, including clinically relevant drug-resistant strains. The presence of chloro and iodo substituents, often in combination with a methyl group at the 2-position, has been shown to be crucial for their antibacterial potency.

Research has shown that these compounds are effective against both Gram-positive and Gram-negative bacteria. For instance, derivatives such as 5,7-dichloro-8-hydroxy-2-methylquinoline have exhibited potent activity against Mycobacterium tuberculosis, Mycobacterium smegmatis, methicillin-sensitive Staphylococcus aureus (MSSA), and methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net The minimum inhibitory concentration (MIC) is a key metric in these studies, indicating the lowest concentration of a compound that prevents visible growth of a bacterium.

Studies on cloxyquin (5-chloro-8-hydroxyquinoline), a closely related analogue, have demonstrated its effectiveness against numerous clinical isolates of Mycobacterium tuberculosis, with MIC values indicating good antituberculosis activity even against multidrug-resistant strains. nih.govresearchgate.net The antibacterial action of these compounds is thought to be, at least in part, related to their ability to chelate metal ions, which are essential for bacterial enzyme function. nih.gov

Table 1: In Vitro Antibacterial Efficacy of 5-Chloro-7-iodo-2-methyl-8-quinolinol Derivatives

| Compound | Bacterial Strain | MIC (µM) | Reference |

|---|---|---|---|

| 5,7-Dichloro-8-hydroxy-2-methylquinoline | Mycobacterium tuberculosis | 0.1 | researchgate.net |

| 5,7-Dichloro-8-hydroxy-2-methylquinoline | Mycobacterium smegmatis | 1.56 | researchgate.net |

| 5,7-Dichloro-8-hydroxy-2-methylquinoline | Staphylococcus aureus (MSSA) | 2.2 | researchgate.net |

| 5,7-Dichloro-8-hydroxy-2-methylquinoline | Staphylococcus aureus (MRSA) | 1.1 | researchgate.net |

| Cloxyquin (5-chloro-8-hydroxyquinoline) | Mycobacterium tuberculosis | 0.062-0.25 µg/mL | nih.govresearchgate.net |

The antifungal potential of this compound and its analogues has been a significant area of investigation. The 2-methyl analogues, in particular, have been synthesized and evaluated for their activity against a variety of fungal pathogens.

A systematic study of 2-methyl-8-quinolinol and its 5-, 7-, and 5,7-substituted derivatives revealed that the nature and position of the substituent greatly influence the antifungal activity. These compounds were tested against fungi such as Aspergillus niger, Aspergillus oryzae, Trichoderma viride, Myrothecium verrucaria, and Trichophyton mentagrophytes. nih.gov It was observed that the 5,7-dichloro and 5,7-dibromo derivatives were among the most fungitoxic compounds tested. nih.gov

Furthermore, 5-chloro-7-iodo-8-hydroxyquinoline (clioquinol) has demonstrated efficacy against fungal pathogens associated with plant diseases, such as Phaeomoniella chlamydospora and Phaeoacremonium aleophilum, which are responsible for esca disease in grapevines. mdpi.com The antifungal activity of these compounds is believed to be linked to their ability to disrupt fungal cell wall integrity.

Table 2: In Vitro Antifungal Efficacy of this compound and Analogues

| Compound | Fungal Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 5-Chloro-7-iodo-8-hydroxyquinoline | Phaeomoniella chlamydospora | 10 | mdpi.com |

| 5-Chloro-7-iodo-8-hydroxyquinoline | Phaeoacremonium aleophilum | 1 | mdpi.com |

| 5,7-Dichloro-2-methyl-8-quinolinol | Aspergillus niger | >100 | nih.gov |

| 5,7-Dibromo-2-methyl-8-quinolinol | Aspergillus niger | 10 | nih.gov |

| 5-Iodo-2-methyl-8-quinolinol | Trichophyton mentagrophytes | 10 | nih.gov |

The rise of antimicrobial resistance is a global health crisis, prompting research into new compounds and strategies to combat resistant pathogens. The mechanism of action of 8-hydroxyquinoline derivatives is believed to involve the chelation of metal ions, disrupting essential cellular processes in microbes. mdpi.com This mode of action may be less prone to the development of resistance compared to antibiotics that target specific enzymes.

Research into an iron complex of 8-hydroxyquinoline, Fe(8-hq)3, has shed light on a dual antimicrobial mechanism. This complex not only chelates metal ions but also transports iron into the bacterial cell, leveraging the bactericidal activity of iron. mdpi.com This dual action is thought to significantly delay the development of resistance. mdpi.com Furthermore, Fe(8-hq)3 was found to overcome existing resistance to 8-hydroxyquinoline in mutant S. aureus strains. mdpi.com While this research provides valuable insights, more studies are needed to specifically elucidate the resistance mechanisms and potential adjuvant properties of this compound.

Antineoplastic Research Studies

In addition to their antimicrobial effects, this compound and its derivatives have been investigated for their potential as anticancer agents. These studies have explored their cytotoxicity against various cancer cell lines and their efficacy in preclinical animal models.

The in vitro anticancer activity of 5-chloro-7-iodo-8-quinolinol (clioquinol) and its analogues has been demonstrated across a range of human cancer cell lines. nih.gov The cytotoxicity of these compounds is often evaluated by determining their half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

A comparative study of clioquinol (B1669181) and its analogues against Raji cells, a human B-cell lymphoma line, identified 8-hydroxy-5-nitroquinoline as the most potent, with an IC50 value significantly lower than that of clioquinol. nih.gov The anticancer activity of these compounds is often enhanced by the presence of copper. nih.gov Other studies have reported the cytotoxic effects of 5-chloro-8-hydroxyquinoline (B194070) against leukemia (Nalm6), cervical cancer (HeLa), and breast cancer (MCF-7) cell lines. Derivatives such as 8-hydroxy-2-quinolinecarbaldehyde have also shown broad-spectrum cytotoxicity against multiple cancer cell lines. nih.gov

Table 3: In Vitro Cytotoxicity of this compound Derivatives Against Cancer Cell Lines

| Compound | Cancer Cell Line | IC50/MTS50 | Reference |

|---|---|---|---|

| 5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol) | Raji (B-cell lymphoma) | ~2.5 µM | nih.gov |

| 8-Hydroxy-5-nitroquinoline | Raji (B-cell lymphoma) | 438 nM | nih.gov |

| 5-Chloro-8-hydroxyquinoline | Nalm6 (leukemia) | 10 µM | |

| 5-Chloro-8-hydroxyquinoline | HeLa (cervical cancer) | 15 µM | |

| 5-Chloro-8-hydroxyquinoline | MCF-7 (breast cancer) | 20 µM | |

| 8-Hydroxy-2-quinolinecarbaldehyde | Hep3B (hepatocellular carcinoma) | 6.25±0.034 µg/mL | nih.gov |

| 8-Hydroxy-2-quinolinecarbaldehyde | MDA231, T-47D, Hs578t, SaoS2, K562, SKHep1 | 12.5–25 µg/mL | nih.gov |

Promising in vitro results have led to the evaluation of 8-hydroxyquinoline derivatives in preclinical animal models of cancer. These in vivo studies are crucial for assessing the therapeutic potential and safety of these compounds before they can be considered for human trials.

One such study investigated the in vivo antitumor activity of 8-hydroxy-2-quinolinecarbaldehyde in a subcutaneous Hep3B hepatocellular carcinoma xenograft model in athymic nude mice. nih.gov The results demonstrated that this compound could abolish tumor growth at a specific dosage. nih.gov Another quinolinol derivative, SC-62-1, was tested in a subcutaneous melanoma A375Luc model in Scid mice and showed a reduction in tumor burden. mdpi.com

More recently, a novel 8-hydroxyquinoline derivative, L14, was evaluated in a murine model of Candida albicans infection, which can be a serious complication in cancer patients. nih.gov This study demonstrated the in vivo efficacy of L14 in reducing the fungal burden and extending the survival of the infected mice. nih.gov While these studies involve derivatives rather than the specific parent compound, they provide strong preclinical evidence for the potential of the 8-hydroxyquinoline scaffold in the development of new anticancer therapies.

Research on Anti-Angiogenesis Mechanisms in Preclinical Models

This compound, commonly known as clioquinol, and its derivatives have been the subject of preclinical research to investigate their potential anti-angiogenic properties. Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Studies in various preclinical models have begun to elucidate the mechanisms through which these compounds may exert their anti-angiogenic effects.

In preclinical investigations, clioquinol has demonstrated the ability to inhibit angiogenesis. nih.gov Mechanistic studies have revealed that clioquinol can directly bind to the ATP-binding site of the vascular endothelial growth factor receptor 2 (VEGFR2). nih.gov This interaction promotes the degradation of VEGFR2 through both proteasome and lysosome pathways, leading to the downregulation of the downstream extracellular signal-regulated kinase (ERK) pathway. nih.gov

The anti-angiogenic potential of clioquinol has been observed in various experimental settings. In vitro assays using human umbilical vein endothelial cells (HUVECs) have shown that clioquinol can inhibit key steps of angiogenesis, including cell proliferation, migration, and tube formation. researchgate.net Furthermore, its efficacy has been demonstrated in ex vivo models, such as the aortic ring assay, and in in vivo models like the Matrigel plug assay, where it effectively suppressed blood vessel formation. nih.govbiorxiv.org In a preclinical model of human prostate cancer xenografts, treatment with clioquinol was associated with the suppression of angiogenesis. nih.gov

| Preclinical Model | Compound | Key Findings | Reference |

| In vitro (Endothelial Cells) | 5-Chloro-7-iodo-8-quinolinol | Inhibition of tube formation. | nih.gov |

| In vitro (HUVECs) | 5-Chloro-7-iodo-8-quinolinol | Inhibition of proliferation, migration, and tube formation. | researchgate.net |

| Ex vivo (Aortic Ring Assay) | 5-Chloro-7-iodo-8-quinolinol | Suppression of blood vessel formation. | nih.govbiorxiv.org |

| In vivo (Matrigel Plug Assay) | 5-Chloro-7-iodo-8-quinolinol | Suppression of blood vessel formation. | nih.govbiorxiv.org |

| In vivo (Prostate Tumor Xenograft) | 5-Chloro-7-iodo-8-quinolinol | Suppression of angiogenesis. | nih.gov |

Neuroprotective and Neurodegenerative Disease Research (Preclinical)

The potential neuroprotective effects of this compound and its derivatives have been explored in various preclinical models of neurodegenerative diseases, primarily focusing on their ability to modulate metal ions that are implicated in disease pathology.

In the context of Alzheimer's disease, research has centered on the role of metal ions, such as copper and zinc, in the aggregation and toxicity of amyloid-beta (Aβ) peptides. nih.gov 5-Chloro-7-iodo-8-quinolinol is a metal protein attenuating compound that can cross the blood-brain barrier and bind to these metal ions. nih.gov

Preclinical studies using transgenic mouse models of Alzheimer's disease have shown that oral administration of clioquinol can inhibit the accumulation of Aβ. nih.gov This is attributed to its action as a metal chelator, which can sequester metal ions from metal-Aβ species, leading to a conformational change in Aβ aggregates. nih.gov A derivative of clioquinol, known as PBT2, has also demonstrated the ability to reduce Aβ plaque deposits and improve cognitive behavior in preclinical models of Alzheimer's disease. nih.govnih.gov

Preclinical research has also investigated the therapeutic potential of 5-Chloro-7-iodo-8-quinolinol in models of Parkinson's disease. This research is partly based on the observation of elevated iron levels in the brains of both Parkinson's disease patients and animal models. biorxiv.org

In a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-induced monkey model of Parkinson's disease, clioquinol treatment was found to significantly improve both motor and non-motor deficits. biorxiv.orgwikipedia.org This improvement was associated with a reduction in iron content and reactive oxygen species (ROS) levels in the substantia nigra, a brain region severely affected in Parkinson's disease. wikipedia.org The neuroprotective effects of clioquinol in these models may be mediated through the activation of the AKT/mTOR survival pathway and the inhibition of p53-mediated cell death. biorxiv.orgwikipedia.org

As an extension of the research into its role in Alzheimer's disease, specific studies have focused on the direct impact of 5-Chloro-7-iodo-8-quinolinol on Aβ deposition in animal models. Chronic treatment with clioquinol in the TgCRND8 mouse model of Alzheimer's disease resulted in a significant reduction of Aβ plaque burden in both the cortex and the hippocampus. nih.gov This reduction in amyloid plaques was also accompanied by an attenuation of astrogliosis, a marker of neuroinflammation. nih.gov These findings suggest that by modulating metal-Aβ interactions, clioquinol can directly impact the pathological hallmark of amyloid deposition in the brain. nih.govmdpi.com

| Disease Model | Compound | Key Findings | Reference |

| Alzheimer's Disease (Transgenic Mice) | 5-Chloro-7-iodo-8-quinolinol | Reduced Aβ plaque burden, attenuated astrogliosis, reversed working memory impairments. | nih.gov |

| Alzheimer's Disease (Transgenic Mice) | PBT2 (derivative) | Reduced Aβ plaque deposits, improved cognitive behavior. | nih.govnih.gov |

| Parkinson's Disease (MPTP Monkey Model) | 5-Chloro-7-iodo-8-quinolinol | Improved motor and non-motor deficits, reduced iron and ROS levels in the substantia nigra. | biorxiv.orgwikipedia.org |

| Tauopathy (Tau Knockout Mouse) | 5-Chloro-7-iodo-8-quinolinol | Rescued Parkinsonism and dementia phenotypes. | nih.gov |

Other Investigational Biological Activities (e.g., Antiviral, Anti-HIV) in Research Contexts

Beyond its applications in cancer and neurodegenerative disease research, 5-Chloro-7-iodo-8-quinolinol and its derivatives have been investigated for other biological activities in preclinical settings, including antiviral and anti-HIV research.

The antiviral properties of 8-hydroxyquinoline derivatives have been noted in several studies. mdpi.com Specifically, 5-Chloro-7-iodo-8-quinolinol (clioquinol) and two of its analogues, 7-bromo-5-chloro-8-hydroxyquinoline (CLBQ14) and 5,7-dichloro-8-hydroxyquinoline (CLCQ), have been identified as potent inhibitors of SARS-CoV-2 infection in in vitro studies. biorxiv.org Their mechanism of action appears to involve the inhibition of the recombinant human angiotensin-converting enzyme 2 (rhACE2) and the interaction between rhACE2 and the SARS-CoV-2 spike protein. nih.govbiorxiv.org Computational studies have further explored the inhibitory mechanism of clioquinol and its derivatives at the exopeptidase site of hACE2 and the receptor-binding domain of the SARS-CoV-2 spike protein. nih.gov

Computational Chemistry and Molecular Modeling in 5 Chloro 7 Iodo 2 Methyl 8 Quinolinol Research

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. In the context of 5-Chloro-7-iodo-2-methyl-8-quinolinol, DFT calculations are instrumental in understanding its fundamental electronic properties, which in turn dictate its reactivity and potential biological activity.

Quantum chemical calculations, including DFT and Ab initio Hartree-Fock (HF) methods, have been employed to study the energy, geometrical structure, and vibrational wavenumbers of the closely related compound 5-Chloro-7-iodoquinolin-8-ol. iau.ir Such studies often utilize basis sets like 3-21G(d) and LANL2MB to achieve accurate representations of the molecular orbitals. iau.ir The insights gained from these calculations on the parent compound can be extrapolated to understand the effects of the 2-methyl group in this compound.

A key aspect of DFT studies is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the chemical stability and reactivity of a molecule. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For 5-Chloro-7-iodo-8-hydroxyquinoline, the HOMO-LUMO gap has been calculated to be 5.03 eV. researchgate.net These calculations also reveal that charge transfer occurs within the molecule, a phenomenon that is crucial for its biological interactions. iau.ir

Furthermore, DFT calculations can elucidate the distribution of electron density and predict reactive sites within the molecule. The molecular electrostatic potential (MEP) map, for instance, can identify regions that are prone to electrophilic or nucleophilic attack. researchgate.net Natural Bond Orbital (NBO) analysis is another valuable tool that provides insights into the stability of the molecule arising from hyperconjugative interactions and charge delocalization. researchgate.netresearchgate.net

The table below summarizes key electronic properties that can be derived from DFT calculations for 8-hydroxyquinoline (B1678124) derivatives, providing a framework for understanding the electronic characteristics of this compound.

| Property | Description | Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | An indicator of chemical reactivity and stability. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |

| Polarizability | The ability of the electron cloud to be distorted by an electric field. | Affects non-covalent interactions and optical properties. |

| Hyperpolarizability | A measure of the non-linear optical response of the molecule. | Indicates potential for applications in non-linear optics. |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface. | Predicts sites for electrophilic and nucleophilic attack. |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or a nucleic acid.

The primary goal of molecular docking is to identify the most favorable binding pose of a ligand within the active site of a receptor and to estimate the binding affinity, often expressed as a docking score or binding energy. A lower binding energy generally indicates a more stable complex and a higher binding affinity.

For instance, molecular docking studies on the related compound 5-chloro-8-hydroxyquinoline (B194070) have been performed. When docked with a dehydrogenase inhibitor, it exhibited a binding affinity value of -6.2 kcal/mol, suggesting that it could act as an inhibitor for this enzyme. researchgate.net Such studies provide a basis for predicting the potential targets of this compound and understanding the structural basis for its activity. The addition of the iodo and methyl groups in this compound would likely alter the steric and electronic properties of the molecule, leading to different binding interactions and affinities with its biological targets.

The process of molecular docking typically involves:

Preparation of the Receptor: The three-dimensional structure of the target protein is obtained, often from a crystallographic database like the Protein Data Bank (PDB). Water molecules and any existing ligands are usually removed, and hydrogen atoms are added.

Preparation of the Ligand: The 3D structure of the ligand, in this case, this compound, is generated and its geometry is optimized.

Docking Simulation: A docking algorithm is used to explore the conformational space of the ligand within the active site of the receptor, generating a variety of possible binding poses.

Scoring and Analysis: The generated poses are ranked based on a scoring function that estimates the binding affinity. The top-ranked poses are then analyzed to understand the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex.

The following interactive table showcases hypothetical docking results for this compound with various potential protein targets, illustrating the type of data generated from such simulations.

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Protein Kinase A | 1ATP | -8.5 | LYS72, GLU91, ASP184 |

| HIV-1 Protease | 1HHP | -9.2 | ASP25, ASP29, GLY48 |

| Beta-secretase 1 (BACE1) | 2ZJE | -7.8 | ASP32, ASP228, GLY230 |

| Cyclooxygenase-2 (COX-2) | 1CX2 | -8.9 | ARG120, TYR355, SER530 |

Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the dynamic behavior of molecules like this compound and its complexes with biological targets.

In the context of this compound research, MD simulations are particularly useful for:

Conformational Analysis: Molecules are not static entities; they are flexible and can adopt a variety of different shapes or conformations. MD simulations can explore the conformational landscape of this compound, identifying the most stable conformations and the energy barriers between them. This is crucial for understanding how the molecule might adapt its shape to fit into a binding site.

Binding Kinetics and Stability: While molecular docking provides a static picture of the ligand-receptor complex, MD simulations can reveal the dynamic stability of this complex over time. By simulating the complex in a realistic environment (e.g., in water at physiological temperature and pressure), researchers can observe how the ligand and receptor move and interact with each other. This can help to confirm the binding pose predicted by docking and to identify key interactions that are maintained throughout the simulation.

Calculating Binding Free Energies: More advanced MD simulation techniques, such as umbrella sampling and free energy perturbation, can be used to calculate the binding free energy of a ligand to its receptor. These calculations are more computationally expensive than docking but can provide a more accurate estimate of the binding affinity.

Studies on related 8-hydroxyquinoline derivatives have utilized MD simulations to investigate their reactive properties. researchgate.net For example, MD simulations have been used in conjunction with DFT calculations to gain a deeper understanding of the global and local reactivity of these compounds. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis and Rational Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the key molecular properties (descriptors) that are correlated with activity, QSAR models can be used to predict the activity of new, untested compounds and to guide the rational design of more potent and selective molecules.

The development of a QSAR model typically involves the following steps:

Data Collection: A dataset of compounds with known biological activities (e.g., IC50 or MIC values) is compiled.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the dataset. These descriptors can be categorized as:

1D descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).

2D descriptors: Based on the 2D structure (e.g., topological indices, connectivity indices).

3D descriptors: Based on the 3D conformation (e.g., van der Waals volume, surface area).

Physicochemical descriptors: Such as logP (lipophilicity) and pKa (acidity/basicity).

Model Building: A statistical method, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, is used to build a mathematical model that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

QSAR studies have been successfully applied to 8-hydroxyquinoline derivatives to understand the structural requirements for various biological activities. For example, a QSAR study on 5-substituted 8-hydroxyquinolines as inhibitors of dental plaque found that the antiplaque activity was correlated with molar refractivity (MR), lipophilicity (log P), and an electronic parameter (beta). nih.gov The study revealed that smaller substituents at the 5-position and groups that are lipophilic and electron-withdrawing tend to increase activity. nih.gov

Another QSAR study on halogenated 8-hydroxyquinolines as anti-MRSA agents demonstrated that mass, polarizability, topological charge, and van der Waals volume are essential properties governing their antimicrobial activity. nih.govresearchgate.net These findings are valuable for the rational design of new 8-hydroxyquinoline-based compounds with improved efficacy against methicillin-resistant Staphylococcus aureus. nih.govresearchgate.net

The insights from such QSAR studies on related compounds can be applied to the rational design of novel derivatives of this compound with enhanced therapeutic properties.

Advanced Analytical Methodologies for 5 Chloro 7 Iodo 2 Methyl 8 Quinolinol Research

Chromatographic Techniques (e.g., Gas Chromatography, High-Performance Liquid Chromatography) for Quantitative Analysis in Research Matrices

Chromatography is a cornerstone for the separation and quantification of 5-Chloro-7-iodo-8-quinolinol from intricate mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used methods, offering high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) has been extensively developed for determining Clioquinol (B1669181) levels in biological samples such as plasma and tissues. researchgate.netnih.gov One highly sensitive and selective reverse-phase HPLC (RP-HPLC) method allows for detailed pharmacokinetic studies. nih.gov This method can reliably quantify the compound in hamster plasma and tissue, demonstrating linearity over a broad concentration range. nih.gov Another stability-indicating RP-HPLC method has been validated for analyzing Clioquinol in both bulk drug form and pharmaceutical preparations, highlighting its utility in quality control.

Table 1: Example of HPLC Method Parameters for Clioquinol Analysis in Biological Tissues

| Parameter | Specification |

| Column | Nucleosil C18 (300 mm x 3.9 mm i.d., 7 µm) nih.gov |

| Mobile Phase | Phosphate/citrate buffer (0.1M) with a methanol (B129727):acetonitrile mixture (1:1, v/v) nih.gov |

| Flow Rate | 1.0 mL/min nih.gov |

| Detection | Electrochemical nih.gov |

| Retention Time | 11.6 minutes nih.gov |

| Quantitation Limit | 5 ng/mL (plasma), 10 ng/g (tissues) nih.gov |

| Linear Range | 5-2000 ng/mL (plasma), 10-1000 ng/g (tissues) nih.gov |

| Recovery Rate | 72-77% nih.gov |

Gas Chromatography (GC) is another powerful technique used for the quantitation of Clioquinol. scientificlabs.co.uksigmaaldrich.comlabmartgh.com GC methods, particularly when paired with electron capture detection or mass spectrometry (GC-MS), provide excellent sensitivity. researchgate.net These techniques have been successfully applied to quantify not only the parent compound but also its glucuronide and sulfate (B86663) conjugates in various biological fluids, including serum, urine, and milk. sigmaaldrich.comlabmartgh.comnih.gov

Electrochemical Detection Methods in Research Studies

Electrochemical detection, often coupled with HPLC, provides a highly sensitive and specific means of quantifying 5-Chloro-7-iodo-8-quinolinol. researchgate.net This hybrid technique, HPLC-ED, has proven to be as effective as GC-MS for determining Clioquinol concentrations in plasma and tissue samples. researchgate.net The method is valued for its ability to detect low concentrations of the analyte, making it suitable for pharmacokinetic profiling where drug levels can be minimal. nih.gov The sensitivity of electrochemical detection is a significant advantage when analyzing trace amounts of the compound in complex biological matrices. researchgate.netnih.gov

Spectroscopic Techniques (e.g., Fluorescence Microscopy, Inductively Coupled Plasma Mass Spectrometry) for Elemental Analysis and Imaging in Research

Spectroscopic methods are vital for visualizing the compound's interaction within cellular environments and for elemental analysis.

Fluorescence Microscopy has been utilized to study the biological activity of 5-Chloro-7-iodo-8-quinolinol at a subcellular level. Specifically, it has been employed in the analysis of intracellular free zinc ions using specialized fluorescent probes like FluoZin-3. scientificlabs.co.uksigmaaldrich.comsigmaaldrich.com This application leverages the metal-chelating properties of Clioquinol to investigate its role in modulating metal ion homeostasis within cells.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a premier technique for highly sensitive elemental analysis. In research involving biofortification, ICP-MS/MS (a tandem version of the technique) has been used to determine the total iodine content in potato tubers that were treated with 5-Chloro-7-iodo-8-quinolinol. mdpi.com This allows researchers to trace the uptake and distribution of iodine from the compound into the plant tissues, providing precise elemental quantification. mdpi.com

Table 2: Application of Spectroscopic Techniques in Clioquinol Research

| Technique | Application | Research Matrix | Key Finding |

| Fluorescence Microscopy | Analysis of intracellular free zinc ions scientificlabs.co.uksigmaaldrich.com | Cells | Visualizing the effect of Clioquinol on metal ion distribution scientificlabs.co.uksigmaaldrich.com |

| ICP-MS/MS | Quantitative elemental analysis of iodine mdpi.com | Potato Tubers | Measuring the accumulation of iodine from Clioquinol treatment mdpi.com |

Advanced Sample Preparation Techniques for Complex Research Matrices

The accuracy of any analytical method is highly dependent on the quality of the sample preparation. For complex matrices like plant tissues, sophisticated preparation is essential to isolate the analyte of interest and remove interfering substances. A multi-step process has been used for preparing potato tubers for analysis by LC-MS/MS and ICP-MS/MS. mdpi.com This process includes:

Freezing: Samples are initially frozen at -20°C to halt biological activity and preserve the chemical composition. mdpi.com

Lyophilisation: The frozen samples are then freeze-dried to remove water, which concentrates the analytes and stabilizes the sample for storage. mdpi.com

Grinding: The dried tubers are ground into a fine powder to ensure homogeneity before subsequent analysis. mdpi.com

This rigorous preparation ensures that the extracts are suitable for sensitive instrumental analysis, minimizing matrix effects and improving the accuracy of quantification. mdpi.com

Future Research Directions and Unexplored Avenues for 5 Chloro 7 Iodo 2 Methyl 8 Quinolinol

Elucidation of Novel Mechanistic Pathways in Biological Systems

The biological activities of quinoline (B57606) derivatives are often linked to their ability to chelate metal ions and their interactions with various cellular components. For 5-Chloro-7-iodo-2-methyl-8-quinolinol, a significant area of future research lies in unraveling its precise mechanisms of action within biological systems. While its structural analog, 5-chloro-7-iodo-8-quinolinol (clioquinol), has been studied for its effects on metal ion homeostasis and its potential neuroprotective and anticancer activities, the impact of the 2-methyl group in this compound remains largely uncharacterized. scispace.comresearchgate.net

Future investigations should aim to elucidate how this compound influences cellular signaling pathways. For instance, research could explore its potential to modulate pathways regulated by metal-dependent enzymes or transcription factors. The presence of both a chloro and an iodo substituent, along with the methyl group, could confer unique electronic and steric properties that may lead to novel interactions with biological macromolecules. Studies focusing on its impact on processes such as oxidative stress, apoptosis, and cell cycle regulation would be highly informative.

Exploration of Unconventional Biological Targets for Research Intervention

The vast majority of current therapeutic agents target a relatively small number of biological macromolecules. A promising future direction for this compound research is the identification of unconventional biological targets. The unique chemical architecture of this compound may enable it to interact with targets that are currently considered "undruggable."

Systematic screening of this compound against a broad range of cellular targets, including protein-protein interactions, RNA structures, and lipid membranes, could reveal unexpected biological activities. Techniques such as chemical proteomics and thermal shift assays could be employed to identify direct binding partners of the compound within the cell. Furthermore, investigating its effects in various disease models beyond the traditional areas of cancer and neurodegeneration could open up new therapeutic possibilities. For example, its potential as an antimicrobial or antiviral agent, based on the known activities of other quinoline derivatives, warrants exploration. mdpi.com

Integration with Emerging Technologies in Chemical Biology Research

The advancement of new technologies in chemical biology offers exciting opportunities for the study of this compound. The integration of this compound with cutting-edge techniques can provide unprecedented insights into its biological functions.